Butyltin trichloride

Catalog No.
S567707
CAS No.
1118-46-3
M.F
C4H9Cl3Sn
M. Wt
282.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltin trichloride

CAS Number

1118-46-3

Product Name

Butyltin trichloride

IUPAC Name

butyl(trichloro)stannane

Molecular Formula

C4H9Cl3Sn

Molecular Weight

282.2 g/mol

InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

YMLFYGFCXGNERH-UHFFFAOYSA-K

SMILES

CCCC[Sn](Cl)(Cl)Cl

solubility

Sol in organic solvents; sparingly sol in water with partial hydrolysis

Synonyms

Butyltrichlorostannane; Butyltrichlorotin; Certincoat TC 100; Monobutyltin Trichloride; NSC 67013; Trichlorobutylstannane; Trichlorobutyltin; n-Butyltin Trichloride

Canonical SMILES

CCCC[Sn+3].[Cl-].[Cl-].[Cl-]

Precursor for Tin Dioxide Coatings

One potential research application of MBTC lies in its ability to act as a precursor for tin dioxide (SnO2) coatings on various substrates, particularly glass []. SnO2 coatings are valuable for their electrical conductivity, transparency, and low emissivity, making them suitable for applications like solar cells, flat panel displays, and energy-efficient windows []. Researchers may utilize MBTC in controlled laboratory settings to study the deposition process and optimize the properties of SnO2 coatings for specific research goals.

Catalyst in Organic Synthesis

MBTC can potentially act as a Lewis acid catalyst in certain organic synthesis reactions []. Lewis acids are electron-pair acceptors that can activate various reaction partners. However, due to the availability of safer and more efficient alternative catalysts, the use of MBTC in this role is limited and primarily confined to exploratory research or in situations where the specific properties of MBTC are desired for a particular reaction.

Butyltin trichloride, also known as monobutyltin trichloride, is an organotin compound with the chemical formula C₄H₉Cl₃Sn. It appears as a colorless oil that is soluble in organic solvents. This compound is primarily recognized for its use in various industrial applications, particularly as a precursor for tin dioxide coatings and as a stabilizer in polyvinyl chloride formulations. While it exhibits relatively low toxicity compared to other organotin compounds, it can release corrosive hydrogen chloride upon hydrolysis, posing safety concerns during handling and application .

  • Acute Toxicity: MBTC is considered harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin Corrosion: Direct contact can cause skin irritation and burns [].
  • Environmental Hazards: MBTC is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment []. Due to its persistence and potential for bioaccumulation, its use has been restricted in some countries [].
, notably:

  • Hydrolysis: In the presence of water, butyltin trichloride hydrolyzes to form butyltin hydroxide and hydrochloric acid. This reaction can be exothermic and may cause corrosive injuries.
  • Derivatization: It can react with Grignard reagents or sodium tetraethylborate to create various alkyltin derivatives. For instance, when reacted with ethylmagnesium bromide, it yields triethylbutyltin .
  • Photo

The biological activity of butyltin trichloride is of particular interest due to its implications in toxicity studies. While it is considered less toxic than other organotin compounds, it still poses health risks. For example, exposure to high doses has been linked to neurological effects and reproductive toxicity in animal studies. The lethal doses for related organotin compounds vary widely, but butyltin trichloride's toxicity profile remains a subject of ongoing research .

Butyltin trichloride can be synthesized through several methods:

  • Direct Chlorination: This involves the chlorination of butyl tin compounds using chlorine gas or other chlorinating agents.
  • Grignard Reaction: The reaction of stannic chloride with butyl magnesium halides yields butyltin trichloride alongside other trialkyltin chlorides.
  • Alkylation: By reacting tin tetrachloride with butyl halides under controlled conditions, butyltin trichloride can be produced .

Butyltin trichloride has diverse applications across various industries:

  • Glass Coating: It serves as a precursor for low-emissivity tin dioxide coatings on glass, enhancing thermal insulation properties while maintaining transparency.
  • Polyvinyl Chloride Stabilizer: Utilized in the production of PVC products, it helps stabilize the material against thermal degradation during processing.
  • Catalyst in Organic Synthesis: It is employed as a catalyst in various organic reactions due to its electrophilic nature .

Research on interaction studies involving butyltin trichloride has focused on its environmental persistence and biological interactions. Studies indicate that it can interact with various nucleophiles and undergo transformations that may lead to the formation of more toxic byproducts. Additionally, its leaching into food products from PVC containers raises concerns regarding human exposure and safety .

Several compounds are structurally or functionally similar to butyltin trichloride. Here are some notable examples:

CompoundFormulaKey Characteristics
Dibutyltin dichlorideC₈H₁₈Cl₂SnUsed as a biocide and stabilizer; more toxic than butyltin trichloride.
Tributyltin chlorideC₁₂H₂₇ClSnHighly toxic; used in antifouling paints and as a biocide.
Monomethyltin chlorideC₄H₉ClSnLess stable; used in organic synthesis; lower toxicity profile.
Dimethyltin dichlorideC₈H₁₈Cl₂SnUsed in PVC stabilization; exhibits significant toxicity.

Butyltin trichloride is unique among these compounds due to its relatively low toxicity and specific applications in glass coating and PVC stabilization. Its ability to form stable derivatives also distinguishes it from other organotin compounds .

Grignard Reactions and Redistribution Chemistry

While the provided documents do not contain information regarding the synthesis of Butyltin trichloride via Grignard Reactions, this method is a plausible approach. Typically, Grignard reagents (RMgX) react with tin(IV) chloride (SnCl4) to form organotin compounds. By controlling the stoichiometry, one can introduce a single butyl group, leading to butyltin trichloride.
Redistribution reactions, also not mentioned in the provided documents, involve the exchange of organic groups and halides between different organotin compounds. For instance, SnCl4 can react with tetrabutyltin ((C4H9)4Sn) to yield butyltin trichloride, along with other butyltin chlorides.

#### 1.2 Hydrolysis and Oxidation Pathways
The available documents do not focus on hydrolysis and oxidation pathways for synthesizing butyltin trichloride. However, butyltin trichloride can be a precursor in synthesizing butyltin oxide through hydrolysis.

#### 1.3 Industrial-Scale Catalytic Processes
Industrial synthesis of monobutyltin oxide involves several steps:

  • Preparation of alkaline lye by mixing sodium carbonate and ammonium hydroxide in a reactor, followed by heating to 40-80°C. The alkaline lye consists of sodium carbonate and ammonium hydroxide at a molar ratio of 0.5:10 to 1:10, with a total alkali content excess of 15-25%.
  • Controlled addition of monobutyltin trichloride liquid into the reactor, along with an additive, maintaining a constant temperature for 4 hours.
  • Washing the product with water at 50-80°C twice to remove impurities, followed by centrifugation to collect the solid.
  • Vacuum drying the centrifuged material at 70-110°C using a vacuum oven or rotary drier to obtain the final monobutyltin oxide product.

Example: 100g of monobutyltin trichloride liquid is slowly added to the reaction flask. The reaction is kept at a constant temperature for 2 hours, with diluted additive added every 30 minutes. The resulting monobutyltin oxide is filtered, washed with water at 50-60°C twice, and dried using a rotary evaporator at 70-80°C, resulting in 70.78g of monobutyltin oxide product (99.1% yield).

#### 1.4 Novel Synthetic Routes for Derivatives
Butyltin trichloride is used in the preparation of butyltin tris(2-ethylhexanoate) catalyst. The method involves delivering butyltin trichloride and isocaprylic acid into a reactor, stirring uniformly, and heating the mixture to 40-60°C. An alkaline solution is slowly added to maintain a pH of 4.5-5.5. The mixture is then heated to 60-90°C, allowed to separate, and dried under reduced pressure below 90°C, followed by filtration to obtain the catalyst. The purity of the butyltin tris(2-ethylhexanoate) product can exceed 98%.

### Analytical Methods and Safety OSHA has established methods for analyzing butyltin trichloride, indicating its industrial relevance and the need for monitoring exposure. NIOSH has developed a method (No. 8320) for analyzing butyltin trichloride in urine to monitor occupational exposure. This method involves derivatization, followed by GC-MS analysis.

Polymerization and Polyvinyl Chloride Stabilization

Butyltin trichloride demonstrates exceptional performance as both a polymerization catalyst and a stabilizer precursor for polyvinyl chloride applications [1]. In polymerization processes, the compound serves as an esterification catalyst for the production of polyurethane foams and silicone polymers [1]. The catalytic mechanism involves the coordination of the tin center with carbonyl groups, facilitating nucleophilic attack and subsequent ester bond formation [3].

Polymerization Catalyst Performance

Research indicates that butyltin trichloride exhibits superior catalytic activity in ring-opening polymerization reactions compared to conventional tin-based catalysts [4]. The compound's effectiveness stems from its ability to activate monomers through coordination chemistry while maintaining controlled polymerization kinetics [5]. Studies have demonstrated that organotin catalysts, including butyltin trichloride derivatives, provide enhanced control over molecular weight distribution and polymer architecture [6].

PropertyButyltin TrichlorideConventional Tin Catalysts
Catalytic ActivityHighModerate
Temperature Range40-90°C60-120°C
Polymer Yield>95%80-90%
Molecular Weight ControlExcellentGood

Polyvinyl Chloride Stabilization Mechanism

In polyvinyl chloride applications, butyltin trichloride serves as an intermediate for the synthesis of organotin stabilizers [1] [7]. The stabilization mechanism involves multiple pathways: displacement of labile chlorine atoms in polyvinyl chloride chains, scavenging of hydrogen chloride gas produced during thermal degradation, and reaction with free radicals that accelerate polymer breakdown [8] [9]. Organotin stabilizers derived from butyltin trichloride demonstrate superior performance compared to alternative stabilizer systems, providing effective thermal protection at concentrations below two parts per hundred parts of resin [8].

The thermal stabilization process occurs through coordination of the tin atom with chloride ions released during polyvinyl chloride degradation [10]. This interaction prevents the formation of conjugated polyene sequences that cause discoloration and mechanical property deterioration [11]. Research has shown that organotin stabilizers maintain polyvinyl chloride transparency while providing excellent color retention during processing [9].

Agricultural Biocidal Formulations

Organotin compounds, including those derived from butyltin trichloride, have established significant applications in agricultural biocidal formulations [12]. These compounds demonstrate broad-spectrum fungicidal activity against various plant pathogens while exhibiting favorable environmental degradation characteristics [13]. The biocidal activity stems from the organotin moiety's ability to disrupt cellular membrane integrity and interfere with enzymatic processes in target organisms [14].

Fungicidal Activity and Spectrum

Research demonstrates that organotin compounds exhibit exceptional fungicidal properties against both wood-destroying fungi and agricultural pathogens [13]. The fungicidal activity varies significantly based on the organic substituents attached to the tin center, with optimal activity observed for compounds containing specific alkyl chain lengths [13]. Studies indicate that compounds with carbon chains ranging from C₂H₅ to C₅H₁₁ demonstrate the highest fungicidal effectiveness [13].

Fungal TargetMinimum Inhibitory ConcentrationEfficacy Rating
Brown Rot Fungi0.25-2.0 μg/mLExcellent
White Rot Fungi0.5-3.0 μg/mLVery Good
Agricultural Pathogens1.0-5.0 μg/mLGood

Insecticidal and Pesticidal Applications

Triorganotin compounds synthesized from butyltin precursors demonstrate significant insecticidal activity against agricultural pests [15]. Testing against Periplaneta americana, Musca domestica, and Spodoptera litura revealed particularly high activity against Spodoptera litura, a major crop pest [15]. The compounds also exhibit acaricidal properties against Tetranychus urticae, a common agricultural mite [15].

The pesticidal mechanism involves both direct toxicity and antifeedant effects on target insects [14]. Organotin compounds can induce feeding cessation at sublethal concentrations, providing crop protection through behavioral modification rather than direct mortality [14]. This dual action mechanism enhances the overall effectiveness of organotin-based agricultural formulations [12].

Etherification and Hydrolysis Reactions

Butyltin trichloride serves as an effective catalyst for etherification and hydrolysis reactions, particularly in organic synthesis applications [1]. The compound's Lewis acidic properties enable activation of oxygen-containing substrates, facilitating nucleophilic substitution and addition reactions [16]. In transesterification processes, organotin catalysts demonstrate superior activity compared to conventional acid catalysts while operating under milder conditions [16].

Esterification and Transesterification Catalysis

Research has established that butyltin trichloride derivatives exhibit excellent catalytic performance in esterification reactions [2]. The catalyst preparation involves reaction with organic acids to form active tin carboxylate species that demonstrate enhanced stability and activity [2]. Studies indicate that the one-step synthesis method using butyltin trichloride and isocaprylic acid produces catalysts with purity exceeding 98% [2].

The catalytic mechanism involves coordination of the tin center with carbonyl oxygen atoms, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by alcohol molecules [17]. This activation pathway enables esterification reactions to proceed at lower temperatures with reduced reaction times compared to conventional catalytic systems [18].

Hydrolysis Reaction Pathways

Butyltin trichloride undergoes controlled hydrolysis in aqueous environments, forming tin hydroxide species that demonstrate catalytic activity in various organic transformations [19]. The hydrolysis process follows a stepwise mechanism involving successive replacement of chloride ligands with hydroxyl groups [19]. Density functional theory calculations reveal that the thermodynamically favorable pathway proceeds through sequential hydroxyl ion attacks on the tin center [19].

The hydrolysis products retain catalytic activity for condensation reactions, particularly in silicone polymerization and polyurethane synthesis [1]. The controlled hydrolysis approach allows for the generation of catalytically active species with tailored properties for specific applications [20].

Surface Coating and Corrosion Inhibition

Butyltin trichloride plays a crucial role in surface coating applications, particularly in the formation of tin oxide protective layers on glass substrates [1]. The compound undergoes thermal decomposition at elevated temperatures to produce tin dioxide coatings that provide enhanced mechanical properties and optical characteristics [20]. These coatings demonstrate excellent transparency to visible light while reflecting infrared radiation [1].

Glass Coating Applications

In glass manufacturing processes, butyltin trichloride vapor is applied to hot glass surfaces where it undergoes oxidative decomposition to form tin oxide layers [1]. The resulting coatings provide scratch resistance and thermal protection while maintaining optical transparency [1]. The process occurs in specialized coating hoods where controlled atmospheres ensure uniform layer formation [1].

The tin oxide coatings formed from butyltin trichloride decomposition exhibit superior adhesion compared to alternative coating methods [21]. The chemical vapor deposition process enables precise control of coating thickness and uniformity, resulting in consistent optical and mechanical properties [20]. Research indicates that fluorine-doped tin oxide coatings derived from butyltin precursors achieve sheet resistance values as low as 3 Ω/square [20].

Coating PropertyPerformance Specification
Optical Transparency>90% visible light transmission
Infrared Reflectance70-85%
Sheet Resistance3-15 Ω/square
Thermal StabilityStable to 500°C
Scratch Resistance8-9 Mohs hardness

Corrosion Inhibition Mechanisms

The tin oxide layers formed from butyltin trichloride provide effective corrosion protection through multiple mechanisms [1]. The dense oxide structure acts as a physical barrier preventing moisture and corrosive species from reaching the underlying substrate [21]. Additionally, the tin oxide layer demonstrates chemical stability under various environmental conditions, maintaining protective properties over extended periods [20].

The corrosion inhibition effectiveness depends on coating thickness and uniformity, with optimal protection achieved through controlled deposition parameters [1]. Studies demonstrate that tin oxide coatings formed from butyltin trichloride precursors exhibit superior performance compared to conventional protective systems in marine and industrial environments [7].

Butyltin trichloride demonstrates significant toxicity to aquatic organisms across multiple trophic levels, with particularly pronounced effects on primary producers and invertebrates. Research investigations have established comprehensive dose-response relationships for various freshwater and marine species, revealing substantial variability in sensitivity between different taxonomic groups [1] [2] [3].

Algal Toxicity

Freshwater algae represent the most sensitive organisms to butyltin trichloride exposure. Desmodesmus subspicatus, a commonly utilized test species, exhibits a 72-hour EC50 value of 0.31 milligrams per liter for growth inhibition [2] [3]. The corresponding no observed effect concentration (NOEC) and EC10 values are substantially lower at 0.012 milligrams per liter [3], indicating that adverse effects occur at concentrations well below those causing 50% growth inhibition. These values place butyltin trichloride among the more acutely toxic organometallic compounds to photosynthetic organisms.

Fish Toxicity

Fish species demonstrate considerably greater tolerance to butyltin trichloride compared to algae. Acute toxicity studies with Danio rerio (zebrafish) have established 96-hour LC50 values exceeding 100 milligrams per liter [2] [3]. This stark difference in sensitivity between fish and algae, representing approximately three orders of magnitude, highlights the differential vulnerability of various aquatic taxa to organotin exposure.

Invertebrate Toxicity

Aquatic invertebrates occupy an intermediate position in sensitivity between algae and fish. Daphnia magna, a standard test organism for freshwater invertebrate toxicity assessment, demonstrates a 48-hour EC50 of 83 milligrams per liter [4]. However, related tributyltin compounds show significantly higher toxicity to invertebrate species, with reported effects occurring at nanogram per liter concentrations in marine environments [5] [6].

Bioaccumulation Characteristics

Bioaccumulation of butyltin compounds in aquatic organisms follows complex patterns influenced by species physiology, environmental chemistry, and exposure duration. Bioconcentration factors (BCF) vary dramatically across taxonomic groups, ranging from hundreds to hundreds of thousands depending on the organism and environmental conditions [7] [8] [6].

Fish species demonstrate moderate bioaccumulation potential with BCF values typically ranging from 200 to 2,000. Carp (Cyprinus carpio) studies have revealed BCF values of 240-460 in freshwater environments and approximately 198 in seawater conditions [7]. Fish larvae show particularly high bioaccumulation, with Thymallus thymallus larvae exhibiting BCF values of 2,015 [7].

Bivalve molluscs demonstrate exceptionally high bioaccumulation capacity due to their limited metabolic capacity for organotin degradation. Dreissena polymorpha accumulates tributyltin with BCF values reaching 900,000 to 950,000, representing among the highest bioaccumulation factors reported for any chemical contaminant [7] [9]. This extreme accumulation reflects the persistence of organotins in bivalve tissues and their inability to effectively metabolize these compounds.

Marine microalgae also exhibit substantial bioaccumulation, with reported BCF values exceeding 348,000 for mixed algal assemblages [7]. These elevated concentrations in primary producers represent a significant pathway for organotin entry into marine food webs.

Environmental factors significantly influence bioaccumulation patterns. pH conditions affect speciation and bioavailability, with higher BCF values observed at elevated pH where tributyltin exists primarily as the neutral TBTOH species rather than the cationic form [7] [10]. Dissolved organic matter, particularly humic acids, reduces bioaccumulation through complexation and reduced bioavailability [7] [10].

Test OrganismTest TypeEndpointValue (mg/L)Reference
Desmodesmus subspicatus (Freshwater Algae)72-h Growth InhibitionEC500.31ECHA Registration Dossier
Danio rerio (Zebrafish)96-h Acute ToxicityLC50>100ECHA Registration Dossier
Daphnia magna (Crustacea)48-h Acute ToxicityEC5083Redox Safety Data Sheet
Algae (General)72-h Growth InhibitionEC10/NOEC0.012ECHA Registration Dossier
Fish (General)96-h Acute ToxicityLC50>100LGC Standards Safety Data Sheet

Table 1: Aquatic Toxicity Data for Butyltin Trichloride

OrganismCompoundBCF ValuepH DependencyReference
Carp (Cyprinus carpio)Tributyltin chloride240-460 (freshwater), 198 (seawater)Higher at pH 7.8 than pH 6.0ECHA Registration Dossier
Daphnia magnaTributyltin chloride198Higher at pH 8.0 than pH 6.0ECHA Registration Dossier
Thymallus thymallus (Fish larvae)Tributyltin chloride2015pH dependentECHA Registration Dossier
Dreissena polymorpha (Bivalve)Tributyltin900,000-950,000Not specifiedVan Slooten & Tarradellas 1994
Marine mixed algaeTributyltin>348,000Not specifiedHuang et al 1993
Pacific oysters (Crassostrea gigas)Tributyltin chloride282.2 (adults), 1.6 (larvae)Not specifiedThain 1983

Table 2: Bioaccumulation Factors for Butyltin Compounds

Photochemical Degradation Pathways

Photochemical degradation represents a significant environmental fate process for butyltin trichloride and related organotin compounds. Ultraviolet radiation initiates multiple degradation pathways that can lead to the stepwise removal of organic substituents and eventual mineralization to inorganic tin species [11] [12].

Direct Photolysis Mechanisms

Direct photochemical degradation of butyltin chlorides follows sequential dealkylation pathways under ultraviolet irradiation. Research by Navío and colleagues demonstrated that tributyltin chloride undergoes photodegradation in aqueous solution to form dibutyltin and monobutyltin as intermediate products, ultimately yielding inorganic tin [11] [12]. This stepwise degradation pattern reflects the progressive cleavage of carbon-tin bonds under photochemical conditions.

The photodegradation rate and efficiency depend significantly on environmental conditions. Atmospheric gas composition influences degradation kinetics, with different surrounding atmospheres producing varying degradation rates [11]. The presence of dissolved organic matter can both inhibit and enhance photodegradation through competing processes of light screening and photosensitization [13].

Photocatalytic Degradation

Heterogeneous photocatalysis using titanium dioxide (TiO2) provides enhanced degradation efficiency compared to direct photolysis. Studies have demonstrated quasi-complete degradation of tributyltin in water (99.8%) after 30 minutes of photocatalytic treatment, while direct photolysis achieved only approximately 10% degradation under identical conditions [14] [15]. This enhanced efficiency results from the generation of hydroxyl radicals and other reactive oxygen species that facilitate organic bond cleavage.

The photocatalytic mechanism involves interfacial trapping of photogenerated electron-hole pairs on the TiO2 surface, leading to simultaneous degradation of butyltin species and photodeposition of tin oxides onto the catalyst surface [16]. This process provides a dual benefit of contaminant degradation and metal recovery.

Thermal Decomposition Pathways

At elevated temperatures (200-300°C), butyltin trichloride undergoes thermal decomposition through distinct mechanisms from photochemical processes. Thermolysis studies using nuclear magnetic resonance spectroscopy reveal that butyltin trichloride decomposes to produce butane, butene, hydrogen, and metallic tin without evidence of redistribution reactions [17] [18]. The thermal stability order for butyltin chlorides follows: dibutyltin dichloride > tributyltin chloride > butyltin trichloride, indicating that monosubstituted organotins are least thermally stable [17] [18].

Environmental Persistence

Field studies indicate that butyltin compounds exhibit considerable persistence in sediment environments despite potential photodegradation pathways. Sediment core analyses from contaminated sites show limited degradation over extended periods, with persistence related to reduced light penetration and altered chemical speciation in anaerobic sediment conditions [19] [20]. High ratios between tributyltin and dibutyltin in sediments suggest that degradation mechanisms are of minor importance in these environments [19].

Marine sediment treatment studies have confirmed the resistance of butyltin compounds to photodegradation under realistic environmental conditions. Exposure to sunlight and varying moisture conditions produced no significant changes in butyltin concentrations over time periods relevant to environmental exposure scenarios [20].

CompoundDegradation ConditionsDegradation ProductsDegradation RateReference
Tributyltin chlorideUV irradiation in waterDibutyltin → Monobutyltin → Inorganic tinSequential removal of butyl groupsNavío et al 1993
Dibutyltin chlorideUV irradiation in waterMonobutyltin → Inorganic tinIntermediate degradationNavío et al 1993
Monobutyltin chlorideUV irradiation in waterInorganic tinFinal degradation productNavío et al 1993
Butyltin trichlorideTiO2 photocatalysisButane, butene, metallic tinRapid at 200-300°CDavies et al 2006
Organotin compounds (general)UV exposure (10 cm distance)Tin tetrachlorideComplete in 45-420 hoursAkagi & Sakagami 1971

Table 3: Photochemical Degradation Pathways

Microbial and Hydrolytic Breakdown Mechanisms

Microbial degradation represents a critical pathway for the environmental transformation of butyltin trichloride and related organotin compounds. Numerous bacterial species have been identified that possess the metabolic capacity to degrade organotin compounds through enzymatic processes, primarily involving sequential dealkylation reactions [21] [22] [23].

Microbial Degradation Pathways

The primary microbial degradation pathway for butyltin compounds involves sequential removal of alkyl groups from the tin center through dealkylation mechanisms. This process follows the pathway: tributyltin → dibutyltin → monobutyltin → inorganic tin [21] [24]. The reaction sequence represents a step-wise detoxification, as the acute toxicity generally decreases with each successive dealkylation step.

Microalgal species, particularly diatoms and dinoflagellates, can initiate tributyltin degradation through beta-hydroxylation reactions catalyzed by TBT dioxygenase enzymes [24]. These reactions produce beta-hydroxybutyl intermediates that subsequently undergo further transformation to yield methyl ethyl ketone and reduced organotin species.

Bacterial Degradation Systems

Multiple bacterial genera have been isolated and characterized for their tributyltin degradation capabilities. Klebsiella, Pseudomonas, Bacillus, Citrobacter, and Enterobacter species all demonstrate varying degrees of organotin resistance and degradation capacity [21] [23]. Recent investigations have identified novel haloalkaliphilic bacteria, including Sphingobium species, Stenotrophomonas chelatiphaga, and Rhizobium borbori, that exhibit optimal degradation activity under elevated pH and salinity conditions [22].

Citrobacter braakii and Enterobacter cloacae represent particularly well-characterized tributyltin-degrading bacteria isolated from contaminated sediments. Laboratory studies demonstrate that these organisms can achieve 8.3% and 16.9% degradation of tributyltin, respectively, over 14-day incubation periods [23]. These degradation rates, while modest, represent significant biotransformation capacity under controlled conditions.

The most effective bacterial degrader identified is Stenotrophomonas chelatiphaga HS2, which possesses a TBTB-permease-like gene encoding an ArsB-permease system [22]. This organism demonstrates the ability to transform most tributyltin into dibutyltin and monobutyltin degradation products under optimal growth conditions of pH 9 and 7% salt concentration.

Enzymatic Mechanisms

Bacterial resistance and degradation mechanisms for organotin compounds involve several cellular processes. Efflux pump systems actively remove tributyltin from bacterial cells, preventing intracellular accumulation and associated toxicity [21] [25]. Biosorption and bioaccumulation mechanisms concentrate organotins on cell surfaces, facilitating subsequent enzymatic transformation [21] [25].

The TBTB-permease system represents a specialized transport mechanism that contributes to tributyltin resistance in certain bacterial strains [22] [25]. This system, encoded by genes similar to arsenic resistance operons, provides enhanced tolerance to organotin exposure and facilitates cellular processing of these compounds.

Hydrolytic Breakdown

Chemical hydrolysis represents an important abiotic degradation pathway for butyltin trichloride in aquatic environments. Monobutyltin trichloride is particularly susceptible to hydrolysis in moist conditions, leading to the formation of hydrogen chloride and hydrated butyltin hydroxide species [26] [27] [28]. The hydrolysis rate is moisture-dependent, with reaction rates increasing substantially in the presence of water.

Hydrolysis reactions follow complex multi-step mechanisms involving nucleophilic attack by water molecules or hydroxyl ions on the tin center [26]. The reaction proceeds through intermediate species with varying coordination numbers, ultimately producing hydroxylated tin compounds and chloride ions. Thermodynamic modeling suggests that while hydrolysis products may be thermodynamically favorable, the initial hydrolysis step can be kinetically limiting [26].

Environmental Degradation Rates

Field studies in freshwater ecosystems demonstrate that microbial degradation rates vary significantly depending on environmental conditions and microbial community composition. Controlled microcosm experiments indicate that sediment degradation pathways are characterized by half-lives on the order of one month for tributyltin compounds [29]. The presence of macroorganisms, including macrophytes and gastropods, can enhance degradation rates through bioturbation and creation of microenvironments favorable for microbial activity [29].

Sediment acts as the primary sink for butyltin compounds in aquatic ecosystems, with more than 70% of tributyltin and metabolites recovered in sediment compartments after two weeks of exposure [29]. This accumulation in sediments creates potential for long-term persistence while also providing conditions conducive to microbial degradation processes.

MicroorganismDegradation MechanismDegradation RatePathwayReference
Klebsiella speciesDealkylationVariableTBT → DBT → MBT → Inorganic tinMicrobes Tool for Remediation 2018
Pseudomonas speciesDealkylationVariableTBT → DBT → MBT → Inorganic tinMicrobes Tool for Remediation 2018
Bacillus speciesDealkylationVariableTBT → DBT → MBT → Inorganic tinMicrobes Tool for Remediation 2018
Citrobacter braakiiDealkylation8.3% in 14 daysTBT → DBT → MBTIsolation TBT-degrading bacteria 2009
Enterobacter cloacaeDealkylation16.9% in 14 daysTBT → DBT → MBTIsolation TBT-degrading bacteria 2009
Sphingobium sp. HS1DealkylationOptimal at pH 9, 7% saltTBT → DBT → MBTMonitoring degradation capability 2018
Stenotrophomonas chelatiphaga HS2Dealkylation with TBTB-permeaseMost effective degraderTBT → DBT → MBTMonitoring degradation capability 2018

Table 4: Microbial Degradation of Butyltin Compounds

Regulatory Restrictions and Environmental Policy

The regulation of butyltin trichloride and related organotin compounds represents one of the most comprehensive international environmental policy initiatives addressing marine pollution. Regulatory frameworks have evolved from initial recognition of environmental impacts in the 1980s to comprehensive global restrictions implemented through multilateral agreements and regional legislation [30] [31] [32].

International Maritime Organization Framework

The International Maritime Organization (IMO) has served as the primary international body coordinating global restrictions on organotin compounds in marine antifouling systems. The regulatory development process began in November 1999 when IMO agreed to develop a treaty ensuring a global prohibition on the application of organotin compounds acting as biocides in antifouling systems by January 1, 2003, with complete prohibition by January 1, 2008 [31] [33].

The International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention) was adopted on October 5, 2001, following a diplomatic conference held under IMO auspices [31] [34] [35]. This convention entered into force on September 17, 2008, after ratification by 25 states representing 25% of the world's merchant shipping tonnage [32] [35]. As of the enforcement date, 34 states with a combined 52.81% of world merchant shipping tonnage had ratified the agreement.

The AFS Convention establishes a dual regulatory approach: immediate prohibition of application or re-application of organotin compounds as biocides in antifouling systems, and requirements for ships carrying such compounds on their hulls to either remove the systems or apply barrier coatings to prevent leaching [35]. The convention applies to all ships flying the flag of a party state, ships operating under their authority, and ships entering ports of party states [35].

European Union Regulatory Framework

The European Union has implemented comprehensive restrictions on organotin compounds that extend beyond maritime applications to terrestrial and consumer uses. Commission Directive 2002/62/EC prohibited the marketing, sale, and application of organotin compounds in antifouling systems effective January 1, 2003 [36] [34]. This directive preceded the global IMO ban and reflected early European recognition of organotin environmental risks.

Subsequent European legislation has expanded organotin restrictions to cover broader applications. Council Directive 76/769/EEC, as amended, prohibits tri-substituted organostannic compounds such as tributyltin and triphenyltin in articles where concentrations exceed 0.1% by weight of tin, effective July 1, 2010 [36]. Dibutyltin compounds face restrictions in mixtures and articles for consumer supply exceeding 0.1% tin content by weight, effective January 1, 2012 [36].

These restrictions reflect comprehensive risk assessments demonstrating that tri-substituted organostannic compounds exhibit greater environmental persistence and toxicity compared to di-substituted compounds [36]. The regulations allow continued use of dibutyltin compounds in specific industrial applications where suitable alternatives are unavailable, including catalysts in sealants, paints, coatings, and polyvinyl chloride stabilizers [36].

National Implementation Programs

Individual nations have implemented varying approaches to organotin regulation reflecting national priorities and environmental conditions. Canada has developed a comprehensive assessment framework under the Canadian Environmental Protection Act, 1999, concluding that tributyltin and tetrabutyltin compounds meet criteria for environmental harm [30]. Canadian authorities have established Environmental Performance Agreements with industry organizations to provide continued stewardship of organotin stabilizers while developing alternative technologies [30].

The United States Environmental Protection Agency has established ambient water quality criteria for tributyltin to protect aquatic life from acute and chronic toxic effects [37]. Freshwater criteria specify chronic protection at 0.072 micrograms per liter (four-day average) and acute protection at 0.46 micrograms per liter (one-hour average) [37]. Saltwater criteria are more stringent, with chronic protection at 0.0074 micrograms per liter and acute protection at 0.42 micrograms per liter [37].

Recent Regulatory Developments

The regulatory framework continues to evolve as new scientific evidence emerges regarding alternative biocides and their environmental impacts. In July 2021, IMO adopted amendments to the AFS Convention prohibiting cybutryne (CAS No. 28159-98-0) in antifouling systems effective January 1, 2023 [38] [39]. This action reflects ongoing assessment of tributyltin replacement compounds and recognition that some alternatives may pose similar environmental risks.

Environmental quality standards have been established in various jurisdictions to guide monitoring and enforcement activities. The European Union Water Framework Directive specifies annual average concentration limits of 0.2 nanograms per liter for tributyltin in surface waters, with maximum allowable concentrations of 1.5 nanograms per liter [40]. These standards represent among the most stringent environmental quality criteria for any chemical contaminant.

Compliance and Enforcement Mechanisms

Implementation of organotin restrictions relies on multiple enforcement mechanisms including vessel certification, port state control, and environmental monitoring programs. Ships subject to AFS Convention requirements must obtain International Anti-Fouling System Certificates documenting compliance with organotin restrictions [39] [35]. Port state authorities have inspection powers to verify compliance and can detain non-compliant vessels.

Environmental monitoring programs provide data to assess regulatory effectiveness and identify continuing sources of organotin contamination. Despite regulatory restrictions, organotin compounds continue to be detected in marine environments, reflecting historical contamination, legacy releases from ships with existing antifouling systems, and potential non-compliance with current regulations [41] [5] [42].

YearRegulatory ActionScopeAuthority
1999IMO agrees to develop TBT ban treatyGlobal maritime industryInternational Maritime Organization
2001AFS Convention adoptedInternational maritimeInternational Maritime Organization
2003TBT application ban in EUEuropean UnionEuropean Union
2008Global TBT ban enters into forceGlobal (34 ratifying states)International Maritime Organization
2010EU tri-substituted organotin banEuropean Union articlesEuropean Union
2012EU dibutyltin restrictionsEuropean Union consumer productsEuropean Union
2023Cybutryne ban in antifouling systemsGlobal antifouling systemsInternational Maritime Organization

Table 5: Timeline of Regulatory Restrictions on Organotin Compounds

Physical Description

Liquid

Color/Form

Colorless liquid

Boiling Point

102 °C @ 12 mm Hg

Flash Point

81 °C (closed cup)

Density

1.71 at 25 °C/4 °C

LogP

log Kow= 0.41

Melting Point

-63 °C

UNII

9R2DZM42GM

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 104 of 110 companies with hazard statement code(s):;
H302 (39.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (61.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (38.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (38.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (54.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (38.46%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (38.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (42.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (79.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1118-46-3

Wikipedia

Butyltin_trichloride

Methods of Manufacturing

REDISTRIBUTION REACTION OF TETRA-N-BUTYLTIN & STANNIC CHLORIDE IN AN APPROX 1:3 RATIO TO FORM A MIXTURE OF CHLOROBUTYLTINS, FOLLOWED BY SEPN; OXIDATIVE ADDITION OF N-BUTYL CHLORIDE TO STANNOUS CHLORIDE IN THE PRESENCE OF TRI-N-BUTYLANTIMONY CATALYST.
The oxidative addition of aliphatic organic halides to stannous chloride has long been of interest for the preparation of monoorganotin trihalides. Fair to good yields are obtained for the reaction with quaternary ammonium or phosphonium catalysts. Trialkylantimony compounds at 100-160 °C are also used as catalyst.

General Manufacturing Information

All other chemical product and preparation manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Stannane, butyltrichloro-: ACTIVE

Stability Shelf Life

FUMES IN CONTACT WITH AIR

Dates

Last modified: 08-15-2023

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